3-(4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-4-[2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLIN-3-YL]-1H-PYRAZOLE
Overview
Description
3-(4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-4-[2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLIN-3-YL]-1H-PYRAZOLE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and sulfonyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-4-[2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLIN-3-YL]-1H-PYRAZOLE involves several steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-fluorobenzaldehyde with 4-methylbenzenesulfonyl hydrazide to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-4-[2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLIN-3-YL]-1H-PYRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens and nitro compounds. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .
Scientific Research Applications
3-(4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-4-[2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLIN-3-YL]-1H-PYRAZOLE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-4-[2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLIN-3-YL]-1H-PYRAZOLE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key cellular pathways, resulting in therapeutic effects such as the suppression of tumor growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-substituted pyrazoles and imidazo[5,1-a]isoquinolines, such as:
- 3-{3-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline
- 3-{3-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline .
Uniqueness
The uniqueness of 3-(4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-4-[2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLIN-3-YL]-1H-PYRAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development .
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpyrazol-4-yl]-2-(4-methylphenyl)sulfonyl-3,5,6,10b-tetrahydro-1H-imidazo[5,1-a]isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31FN4O4S2/c1-23-7-15-28(16-8-23)44(40,41)38-22-32-30-6-4-3-5-25(30)19-20-37(32)34(38)31-21-39(36-33(31)26-11-13-27(35)14-12-26)45(42,43)29-17-9-24(2)10-18-29/h3-18,21,32,34H,19-20,22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSKYILWQLPALK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3C4=CC=CC=C4CCN3C2C5=CN(N=C5C6=CC=C(C=C6)F)S(=O)(=O)C7=CC=C(C=C7)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31FN4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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